![molecular formula C18H11ClN2O4 B2510751 3-[3-(4-Chlorphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-on CAS No. 892755-56-5](/img/structure/B2510751.png)

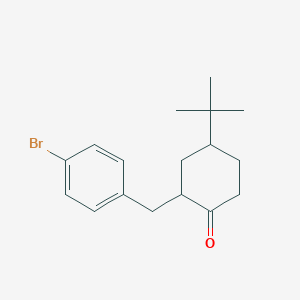

3-[3-(4-Chlorphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromen-2-one derivatives has been explored in various studies. For instance, the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives was achieved by refluxing 3-acetyl-4-hydroxy coumarin with aromatic aldehydes in chloroform in the presence of a catalytic amount of piperidine . Similarly, the synthesis of 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones derivatives was accomplished using 4-hydroxycoumarine as a starting material . These methods highlight the versatility of chromen-2-one as a core structure for the development of various derivatives with potential biological activities.

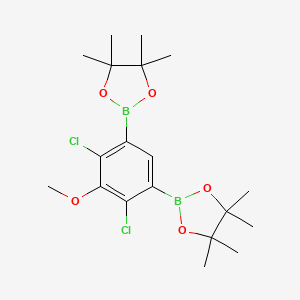

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of a dichlorophenyl chromen-2-one derivative was determined, revealing that it crystallizes in the monoclinic crystal system with specific cell constants and exhibits p-p stacking of aromatic residues . This structural information is crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

The reactivity of chromen-2-one derivatives has been demonstrated in several studies. Photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV-light led to the formation of angular pentacyclic compounds, showcasing the potential of these derivatives to undergo photochemical transformations . Additionally, the reactivity of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different amines to yield various oxadiazole derivatives has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives have been characterized through spectroscopic and electrochemical studies. The compounds exhibit quasireversible redox processes, and their UV absorption spectra show strong absorption bands, which are indicative of their electronic properties . These properties are significant for their potential applications in various fields, including as antibacterial and antioxidant agents.

Antibacterial and Antioxidant Activities

Several chromen-2-one derivatives have been screened for their antibacterial and antioxidant activities. Compounds with pyrazole and oxadiazole moieties have shown significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as antioxidant activities of varying extents . These findings suggest that chromen-2-one derivatives could be promising candidates for the development of new antibacterial and antioxidant agents.

Anticancer and Antimicrobial Activities

The anticancer activity of chlorophenyl chromen-2-one derivatives has been evaluated against the MCF-7 cell line, with some compounds exhibiting potent cytotoxicity . Additionally, moderate antibacterial and antifungal activities have been observed for these derivatives, further highlighting their potential as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

- Die Verbindung zeigt vielversprechende Eigenschaften für nichtlineare optische (NLO) Anwendungen. Studien haben ihr Potenzial für die Erzeugung der zweiten und dritten Harmonischen (SHG und THG) bei verschiedenen charakteristischen Wellenlängen bestätigt . Die statische und dynamische Polarisierbarkeit dieses Moleküls übertrifft die von Harnstoff, was es für die Herstellung optoelektronischer Bauelemente geeignet macht.

- Rechnerische Ansätze liefern wertvolle Erkenntnisse über die elektrooptischen Eigenschaften dieses Chalcon-Derivats. Die Anregungsenergie wird bei 326 nm (3,8 eV) berechnet, und die HOMO-LUMO-Lücke beträgt etwa 4 eV . Diese Eigenschaften tragen zu seiner Anwendbarkeit in optoelektronischen Geräten bei.

- Die Verbindung kann als Katalysator in der organischen Synthese dienen. Sie spielt beispielsweise eine Rolle bei der Bildung von 3-Acetyl-2H-chromen-2-on .

- Ein neuartiger Einkristall dieser Verbindung wurde durch eine Eintopf-Sequenzstrategie unter Beschallung synthetisiert. Röntgenbeugungsanalysen zeigen seine Struktur, einschließlich Wasserstoffbrückenbindungs-Wechselwirkungen . Solche Einkristalle haben potenzielle Anwendungen in der Materialwissenschaft und Kristallographie.

- Vergleichende Studien zwischen dieser Verbindung und verwandten Derivaten liefern wertvolle Informationen. So liefert beispielsweise eine vergleichende Analyse mit (3-(4-Chlorphenyl)-4,5-dihydroisoxazol-5-yl)methylbenzolsulfonat Aufschluss über ihre Kristallstrukturen und -eigenschaften .

Nichtlineare Optik

Elektrooptische Eigenschaften

Katalysator für die organische Synthese

Bildung von Einkristallen

Vergleichende Analyse mit anderen Verbindungen

Shkir, M., AlFaify, S., Arora, M., Ganesh, V., Abbas, H., & Yahia, I. S. (2018). A first principles study of key electronic, optical, second and third order nonlinear optical properties of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one: a novel D-π-A type chalcone derivative. Journal of Computational Electronics, 17(1), 9–20. Read more

Chauhan, J., & Kumar, R. (2014). Comparative Analysis between E, Z) -4-[3-(4-chlorophenyl)-3-(3, 4-dimethoxyphenyl) acryloyl] morpholine&Monceren Crystal. International Journal of Scientific and Engineering Research. DOI: 10.14299/ijser.2014.11.005. Read more

(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. (2023). Molecules, 28(4), M1732. Read more

Zukünftige Richtungen

Wirkmechanismus

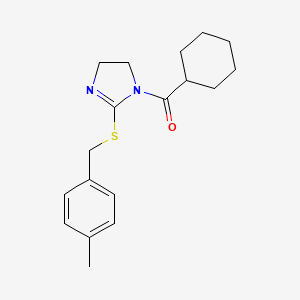

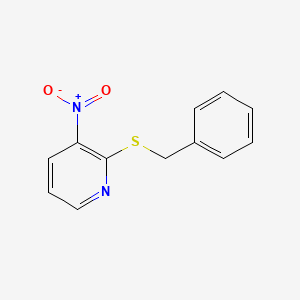

Oxadiazoles

This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antidepressant effects .

Biochemische Analyse

Biochemical Properties

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways and the overall biochemical environment .

Cellular Effects

The effects of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it affects the expression of genes involved in oxidative stress responses and metabolic regulation .

Molecular Mechanism

At the molecular level, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, it has been found to inhibit the activity of certain proteases, which are involved in protein degradation and turnover. This inhibition can lead to the accumulation of specific proteins, thereby altering cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular health and function .

Dosage Effects in Animal Models

The effects of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, it affects metabolic flux and the levels of specific metabolites, thereby impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is crucial for its activity and function. It has been found to localize in specific cellular compartments such as the nucleus, mitochondria, and endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can influence its effectiveness and the nature of its biological effects .

Eigenschaften

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O4/c1-23-13-6-7-15-11(8-13)9-14(18(22)24-15)17-20-16(21-25-17)10-2-4-12(19)5-3-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFTVRFXQBZWHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2510673.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)

![5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2510679.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)